6-methylthiazolo[3,2-b][1,2,4]triazol-2-amine
Overview
Description
Mechanism of Action
Target of Action
Compounds with similar structures have shown a broad spectrum of biological activity, including anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and g-quadruplex stabilizing activity .
Biochemical Pathways
Given the broad spectrum of biological activity associated with similar compounds, it can be inferred that multiple pathways may be affected .
Result of Action
Compounds with similar structures have demonstrated a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Preparation Methods
The synthesis of 6-methylthiazolo[3,2-b][1,2,4]triazol-2-amine typically involves the heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione . This reaction can be carried out under various conditions, including the use of hydroxylamine, hydrazincarboxamide, hydrazincarbothioamide, hydrazine hydrate, and para-toluenesulfonyl hydrazide . Industrial production methods often involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
6-Methylthiazolo[3,2-b][1,2,4]triazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
The major products formed from these reactions include oximes, hydrazones, and carbamoyl derivatives .
Scientific Research Applications
6-Methylthiazolo[3,2-b][1,2,4]triazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its diverse biological activities.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
6-Methylthiazolo[3,2-b][1,2,4]triazol-2-amine can be compared with other similar compounds, such as:
Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazole derivatives: These compounds are known for their broad spectrum of biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4S/c1-3-2-10-5-7-4(6)8-9(3)5/h2H,1H3,(H2,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMXVRSRZTVQPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=NN12)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352695 | |
Record name | Thiazolo[3,2-b][1,2,4]triazol-2-amine, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62032-91-1 | |
Record name | Thiazolo[3,2-b][1,2,4]triazol-2-amine, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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